Cas no 944317-26-4 (3-Iodo-2-methyl-6-(trifluoromethyl)pyridine)

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—an iodine substituent at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 6-position—make it a versatile intermediate for cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. The trifluoromethyl group enhances electron-withdrawing properties, while the iodine atom provides a reactive site for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its scaffold is employed to develop bioactive molecules. Its stability and reactivity under controlled conditions ensure reliable performance in complex synthetic pathways.
3-Iodo-2-methyl-6-(trifluoromethyl)pyridine structure
944317-26-4 structure
Product Name:3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
CAS No:944317-26-4
MF:C7H5F3IN
MW:287.02098441124
MDL:MFCD27934112
CID:1095503
PubChem ID:67057744
Update Time:2025-05-24

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine
    • SCHEMBL1506604
    • 944317-26-4
    • FT-0733227
    • MFCD27934112
    • AS-9978
    • AKOS022190236
    • DA-00427
    • MDL: MFCD27934112
    • Inchi: 1S/C7H5F3IN/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,1H3
    • InChI Key: WLZYHRBENSNEFF-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(F)(F)F)=NC=1C

Computed Properties

  • Exact Mass: 286.94188g/mol
  • Monoisotopic Mass: 286.94188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

3-Iodo-2-methyl-6-(trifluoromethyl)pyridine

The compound 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine (CAS No. 944317-26-4) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and catalysis. This compound belongs to the class of pyridines, which are aromatic six-membered rings with one nitrogen atom. The presence of multiple substituents, including an iodo group at position 3, a methyl group at position 2, and a trifluoromethyl group at position 6, imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the potential of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine as a versatile building block in organic synthesis. Its iodine substituent makes it an excellent candidate for nucleophilic aromatic substitution reactions, while the trifluoromethyl group introduces electron-withdrawing effects that can modulate the reactivity of the molecule. This combination of functional groups allows for the creation of complex molecular architectures with tailored properties.

In medicinal chemistry, 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine has been explored as a lead compound for drug discovery. Researchers have utilized its structural features to design molecules with high bioavailability and selectivity for specific biological targets. For instance, derivatives of this compound have shown promise in inhibiting key enzymes involved in cancer progression and neurodegenerative diseases.

The synthesis of 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts alkylation of pyridine derivatives followed by subsequent functionalization to introduce the iodo and trifluoromethyl groups. The use of palladium-catalyzed cross-coupling reactions has also been reported, enabling efficient construction of the desired substituents.

From a materials science perspective, 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine has been investigated for its potential in organic electronics. Its electron-deficient aromatic ring and bulky substituents make it a candidate for applications in light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound, paving the way for its integration into next-generation electronic materials.

In conclusion, 3-Iodo-2-methyl-6-(trifluoromethyl)pyridine (CAS No. 944317-26-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.

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